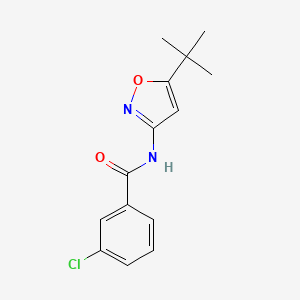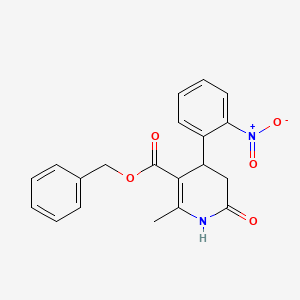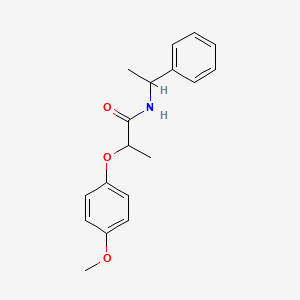![molecular formula C24H23N3O3S2 B5236548 N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide](/img/structure/B5236548.png)
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide is a peptide compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biotechnology, and pharmacology. This compound is commonly referred to as a benzothiazole sulfonamide and is synthesized through a specific method that involves several steps.
Mecanismo De Acción
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide is not fully understood. However, studies have suggested that this compound may inhibit specific enzymes and proteins that are involved in the inflammatory and tumor pathways. This compound may also interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have suggested that this compound may inhibit the activity of specific enzymes and proteins that are involved in the inflammatory and tumor pathways. This compound has also been shown to induce apoptosis in certain cancer cells. In vivo studies have suggested that this compound may exhibit anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide in lab experiments include its potential as a molecular probe for the detection of specific enzymes and proteins, as well as its potential as a therapeutic agent for the treatment of various diseases. The limitations of using this compound in lab experiments include its complex synthesis method, as well as the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
Future research on N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide could focus on the development of new drugs based on this compound, as well as the exploration of its potential as a molecular probe for the detection of specific enzymes and proteins. Further studies could also investigate the potential side effects of this compound and its interactions with specific receptors in the body.
Métodos De Síntesis
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide involves the use of various reagents and solvents. The first step involves the protection of the carboxylic acid group of phenylalanine using a specific reagent. The protected phenylalanine is then reacted with 6-methyl-2-aminobenzothiazole to form the benzothiazole amide. The final step involves the deprotection of the carboxylic acid group and the introduction of the sulfonyl group using a specific reagent. The resulting compound is N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide.
Aplicaciones Científicas De Investigación
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In biotechnology, this compound has been used as a molecular probe for the detection of specific enzymes and proteins. In pharmacology, this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-8-11-19(12-9-16)32(29,30)27-21(15-18-6-4-3-5-7-18)23(28)26-24-25-20-13-10-17(2)14-22(20)31-24/h3-14,21,27H,15H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWLRVJHWNOCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-Nalpha-[(4-methylphenyl)sulfonyl]phenylalaninamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[3-(4-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5236469.png)
![benzyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5236479.png)
![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5236492.png)
![1-(4-bromo-2-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5236503.png)

![2-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5236517.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-isopropylbenzamide](/img/structure/B5236525.png)
![ethyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5236530.png)
![3-(1,3-benzodioxol-5-yl)-5-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5236538.png)
![N-(3'-methoxy-2-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5236545.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[2-(hydroxymethyl)-4-pyridinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5236567.png)

![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5236578.png)